molecular formula C15H13BrN2S2 B3587154 4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B3587154
M. Wt: 365.3 g/mol
InChI Key: VBMNZAWJTYNJEV-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds often involves various cyclization processes or domino reactions . For example, the synthesis of several novel pyrazolo[4,3-d]pyrimidine analogs was achieved by incorporating a 3-morpholinopropan-1-amine moiety into the pyrazolo[4,3-d]pyrimidine structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various sulfur-containing reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the compound “2-((4-BROMOBENZYL)THIO)-3-ETHYL-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE” has a molecular weight of 409.37 .

Mechanism of Action

The mechanism of action of similar compounds often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

As for safety and hazards, Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S2/c1-9-10(2)20-15-13(9)14(17-8-18-15)19-7-11-4-3-5-12(16)6-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMNZAWJTYNJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 2
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4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 3
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4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 4
4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine

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